![molecular formula C11H10FNO3 B1441425 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 918642-61-2](/img/structure/B1441425.png)
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 . This compound is also known as "2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16) and the InChI key is UUPDSGSJUTZAKM-UHFFFAOYSA-N . The canonical SMILES representation is C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 173.0 to 177.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique
Medicine
This compound has been identified as a potential intermediate in the synthesis of pharmaceuticals. It could be utilized in the development of new therapeutic agents, particularly due to its fluorinated aromatic structure which is a common feature in many drugs .
Pharmacology
In pharmacology, the compound’s role as an intermediate can be pivotal in the synthesis of complex molecules. Its unique structure may influence the pharmacokinetics and pharmacodynamics of resultant drugs, potentially leading to more effective treatments with fewer side effects .
Organic Synthesis
As a building block in organic synthesis, this compound offers a versatile framework that can be modified to create a wide range of derivatives. This flexibility is crucial for the discovery of new compounds with varied biological activities .
Materials Science
In materials science, the compound’s structural properties could be explored for the development of novel materials. Its stability under various conditions makes it a candidate for creating new polymers or coatings with specific desired properties .
Chemical Engineering
From a chemical engineering perspective, the compound could be used in process optimization studies. Its reactivity and stability under different conditions can help in designing more efficient and sustainable chemical processes .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural similarity to certain bioactive molecules. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDNYZVNBWULFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726799 | |
| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
CAS RN |
918642-61-2 | |
| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




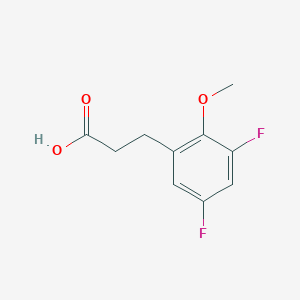





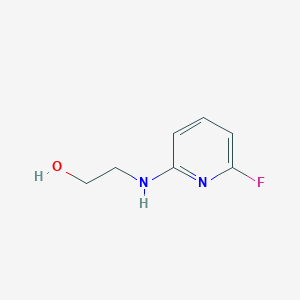
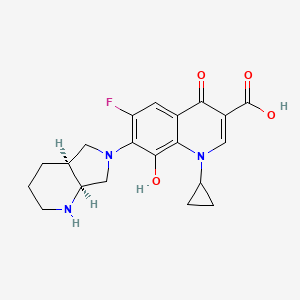
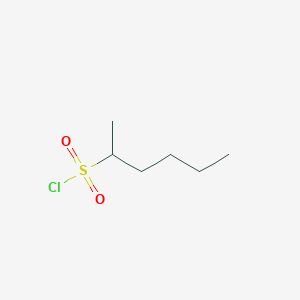
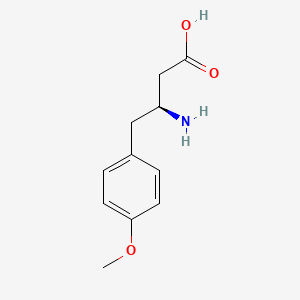
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)